Technical Monograph: 2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7)
Technical Monograph: 2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7)
Topic: CAS 121131-75-7 (2-(5-Cyclopropylpyridin-2-yl)acetic acid) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1][2]
Executive Summary
2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates.[1] Characterized by a pyridine core substituted with a lipophilic cyclopropyl group at the C5 position and a carboxylated side chain at C2, this molecule serves as a critical scaffold for introducing metabolic stability and conformational constraint into drug candidates. It is particularly relevant in the development of GPR119 agonists , 11β-HSD1 inhibitors , and various kinase inhibitors where the 5-cyclopropylpyridine moiety functions as a bioisostere for phenyl or alkyl-substituted rings.
This guide provides a comprehensive technical analysis of CAS 121131-75-7, detailing its physicochemical properties, validated synthesis protocols, analytical characterization, and handling requirements.
Physicochemical Profile
The following data consolidates the fundamental properties of 2-(5-cyclopropylpyridin-2-yl)acetic acid, essential for experimental design and formulation.
| Property | Value | Notes |
| Chemical Name | 2-(5-Cyclopropylpyridin-2-yl)acetic acid | IUPAC |
| CAS Number | 121131-75-7 | |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility at neutral pH |
| pKa (Calculated) | ~3.8 (Carboxyl), ~5.2 (Pyridine N) | Amphoteric character |
| LogP | 1.59 | Moderate lipophilicity |
| Melting Point | 135–140 °C | Varies by crystal form/purity |
Synthesis & Production Methodologies
The synthesis of CAS 121131-75-7 requires precise regioselective functionalization of the pyridine ring. The most robust industrial route involves a Suzuki-Miyaura coupling followed by a lateral lithiation-carboxylation sequence.
Retrosynthetic Analysis
The molecule is disconnected into two key precursors:
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5-Bromo-2-methylpyridine : The halogenated scaffold.
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Cyclopropylboronic acid : The source of the C5 substituent.
Validated Synthetic Protocol
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).
Step 1: Synthesis of 5-Cyclopropyl-2-methylpyridine
Reagents: 5-Bromo-2-methylpyridine (1.0 eq), Cyclopropylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq), Toluene/Water (10:1).
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Charge: Combine 5-bromo-2-methylpyridine, cyclopropylboronic acid, and base in a reaction vessel.
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Degas: Purge the solvent mixture with argon for 15 minutes to remove dissolved oxygen.
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Catalysis: Add the Palladium catalyst.
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Reaction: Heat to reflux (100°C) for 12–16 hours. Monitor by TLC/LC-MS for disappearance of the bromide.
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Work-up: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate in vacuo.
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Purification: Flash chromatography (Hexane/EtOAc) to yield the intermediate.
Step 2: Lateral Lithiation and Carboxylation
Reagents: 5-Cyclopropyl-2-methylpyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Dry CO₂ (excess), THF (anhydrous).
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Cooling: Dissolve the intermediate in anhydrous THF and cool to -78°C.
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Deprotonation: Add LDA dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the benzylic-type anion at the C2-methyl position.
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Aging: Stir at -78°C for 1 hour to ensure complete deprotonation.
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Quench: Bubble dry CO₂ gas through the solution (or pour onto crushed dry ice) while maintaining low temperature.
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Acidification: Allow to warm to RT, then quench with 1N HCl to pH ~3–4.
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Isolation: Extract with EtOAc. The product (CAS 121131-75-7) precipitates or is isolated from the organic layer. Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway transforming 5-bromo-2-methylpyridine into CAS 121131-75-7 via Pd-catalyzed coupling and anionic carboxylation.
Analytical Characterization
To ensure the integrity of the building block for downstream pharmaceutical applications, the following analytical controls are mandatory.
HPLC Method (Purity & Assay)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (Pyridine absorption) and 210 nm.
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Retention Time: Expect elution at ~4.5–5.5 min depending on dead volume.
Mass Spectrometry (LC-MS)
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Ionization: ESI (Electrospray Ionization).
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Mode: Positive (+ve).
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Target Ion: [M+H]⁺ = 178.2 m/z.
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Fragment Ions: Loss of CO₂ (M-44) may be observed at high collision energies.
NMR Specification
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.4 (s, 1H, COOH)
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δ 8.3 (d, 1H, Py-H6)
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δ 7.5 (dd, 1H, Py-H4)
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δ 7.2 (d, 1H, Py-H3)
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δ 3.7 (s, 2H, CH₂-COOH)
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δ 1.9 (m, 1H, Cyclopropyl-CH)
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δ 0.9–0.7 (m, 4H, Cyclopropyl-CH₂)
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Biological & Pharmacological Context[3][7]
While CAS 121131-75-7 is primarily an intermediate, its structural motifs are critical in modern drug design.
The 5-Cyclopropylpyridine Pharmacophore
The substitution of a phenyl ring with a 5-cyclopropylpyridine moiety is a strategic medicinal chemistry tactic.
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Metabolic Stability: The cyclopropyl group blocks the para-position of the ring, preventing rapid oxidative metabolism (e.g., hydroxylation) often seen in phenyl analogs.
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Lipophilicity Modulation: It increases lipophilicity (LogP) moderately without adding excessive molecular weight, improving membrane permeability.
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Pi-Stacking: The pyridine nitrogen accepts hydrogen bonds, potentially anchoring the molecule in the active site of enzymes like Kinases or GPCRs .
Application Areas
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GPR119 Agonists: Used in metabolic disorder treatments (Type 2 Diabetes). The acetic acid tail serves as a linker to polar head groups.
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Kinase Inhibitors: The cyclopropyl-pyridine core acts as a hinge-binding motif.
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11β-HSD1 Inhibitors: Used for cortisol regulation; the scaffold provides rigid geometry.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles. |
| STOT-SE | H335: May cause respiratory irritation | Use in a fume hood. |
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent decarboxylation over extended periods.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 121131-75-7. Retrieved from [Link]
- Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Schlosser, M. (2005).Organometallics in Synthesis: A Manual. Wiley.
